molecular formula C₂₉H₃₂D₁₁NO₄ B1159913 N-Cyclohexyl-desmethyl Bimatoprost-d11

N-Cyclohexyl-desmethyl Bimatoprost-d11

Cat. No.: B1159913
M. Wt: 480.72
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclohexyl-desmethyl Bimatoprost-d11 is a deuterated analog of Bimatoprost Cyclohexyl Amide, a synthetic prostaglandin derivative. The compound is structurally characterized by:

  • Molecular Formula: C₂₉H₄₃NO₄ (non-deuterated form) .
  • Key Modifications: A cyclohexyl group substituted at the amide nitrogen. Desmethylation at a specific position (implied by nomenclature). Incorporation of 11 deuterium (d11) atoms, likely replacing hydrogen atoms at metabolically stable positions to enhance pharmacokinetic tracking in research.

Properties

Molecular Formula

C₂₉H₃₂D₁₁NO₄

Molecular Weight

480.72

Synonyms

N-Cyclohexyl-desmethyl Bimatoprost-d11

Origin of Product

United States

Comparison with Similar Compounds

Physicochemical Properties :

  • Molecular Weight: 469.66 g/mol (non-deuterated) .
  • Storage : Requires refrigeration at 2–8°C for stability .
  • Classification : Pharmaceutical intermediate, fine chemical, and amine derivative .

The deuterated form (d11) is primarily used in analytical and metabolic studies, leveraging isotopic labeling for improved detection via mass spectrometry.

Structural and Functional Analogues

Table 1: Key Structural Differences
Compound Substitutions/Modifications Molecular Formula Molecular Weight (g/mol)
N-Cyclohexyl-desmethyl Bimatoprost-d11 Cyclohexyl amide, desmethyl, 11 deuterium atoms C₂₉D₁₁H₃₂NO₄* ~480.7†
Bimatoprost Native prostaglandin F₂α analog C₂₅H₃₇NO₄ 415.57
Bimatoprost Cyclohexyl Amide (non-deuterated) Cyclohexyl amide, desmethyl C₂₉H₄₃NO₄ 469.66
Desmethyl Bimatoprost Desmethylated parent structure C₂₄H₃₅NO₄ 401.54

*Deuterated formula inferred; †Estimated based on isotopic substitution.

Key Observations :

This substitution is absent in native Bimatoprost and Desmethyl Bimatoprost.

Deuterium Labeling: The d11 modification distinguishes it from non-deuterated Bimatoprost Cyclohexyl Amide, enabling precise tracking in metabolic studies without altering biological activity significantly .

Physicochemical and Stability Comparisons

Key Findings :
  • Deuterated and non-deuterated cyclohexyl amide analogs share identical storage requirements, suggesting similar degradation pathways .
  • The absence of melting point, solubility, and explicit stability data in available literature limits direct comparisons.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.